molecular formula C16H24O2 B6261578 6-(4-butylphenyl)hexanoic acid CAS No. 135982-46-6

6-(4-butylphenyl)hexanoic acid

Cat. No.: B6261578
CAS No.: 135982-46-6
M. Wt: 248.4
InChI Key:
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Description

6-(4-butylphenyl)hexanoic acid is an organic compound with the molecular formula C16H24O2 It is a derivative of hexanoic acid, where a butyl-substituted phenyl group is attached to the sixth carbon atom of the hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-butylphenyl)hexanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with hexanoic acid and 4-butylphenyl bromide.

    Grignard Reaction: The 4-butylphenyl bromide is reacted with magnesium in anhydrous ether to form the Grignard reagent, 4-butylphenyl magnesium bromide.

    Addition Reaction: The Grignard reagent is then added to hexanoic acid in the presence of a catalyst such as copper(I) iodide to form the desired product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using a palladium or platinum catalyst to hydrogenate the precursor compounds.

    Continuous Flow Synthesis: Employing continuous flow reactors to optimize reaction conditions and increase yield.

Chemical Reactions Analysis

Types of Reactions

6-(4-butylphenyl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of 6-(4-butylphenyl)hexanone or 6-(4-butylphenyl)hexanal.

    Reduction: Formation of 6-(4-butylphenyl)hexanol.

    Substitution: Formation of nitro or sulfonic acid derivatives of the phenyl ring.

Scientific Research Applications

6-(4-butylphenyl)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-butylphenyl)hexanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.

    Pathways Involved: It can modulate signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Hexanoic Acid: A simpler carboxylic acid with a six-carbon chain.

    4-Butylphenylacetic Acid: A compound with a similar phenyl group but a different carbon chain structure.

    Phenylhexanoic Acid: A compound with a phenyl group attached to the hexanoic acid chain without the butyl substitution.

Uniqueness

6-(4-butylphenyl)hexanoic acid is unique due to the presence of both a butyl-substituted phenyl group and a hexanoic acid chain, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

135982-46-6

Molecular Formula

C16H24O2

Molecular Weight

248.4

Purity

93

Origin of Product

United States

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